2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
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Overview
Description
2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a chemical compound known for its applications in various scientific research fields. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a dichlorophenyl ring and an amino group linked to a phenylpropanoic acid backbone .
Mechanism of Action
Target of Action
The primary target of 2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid is currently unknown. The compound is a potential non-steroidal anti-inflammatory drug , suggesting it may interact with enzymes involved in the inflammatory response, such as cyclooxygenases or lipoxygenases.
Mode of Action
As a potential non-steroidal anti-inflammatory drug , it may inhibit the activity of certain enzymes, thereby reducing the production of pro-inflammatory mediators.
Biochemical Pathways
Given its potential role as a non-steroidal anti-inflammatory drug , it might influence the arachidonic acid pathway, which plays a key role in inflammation
Result of Action
As a potential non-steroidal anti-inflammatory drug , it might reduce inflammation by inhibiting the production of pro-inflammatory mediators.
Preparation Methods
The synthesis of 2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with an appropriate amine, followed by coupling with a phenylpropanoic acid derivative. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and related compounds.
Biology: This compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar compounds to 2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid include other sulfonamide derivatives and phenylpropanoic acid analogs. These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of a dichlorophenyl ring and a sulfonylamino group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c16-11-7-4-8-12(17)14(11)23(21,22)18-13(15(19)20)9-10-5-2-1-3-6-10/h1-8,13,18H,9H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWDZDYRTQIGQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.